molecular formula C13H10Cl2N2O B3042923 N4-(4-chloro-2-methylphenyl)-2-chloroisonicotinamide CAS No. 680217-43-0

N4-(4-chloro-2-methylphenyl)-2-chloroisonicotinamide

Cat. No.: B3042923
CAS No.: 680217-43-0
M. Wt: 281.13 g/mol
InChI Key: MXNLCYXASKTZBP-UHFFFAOYSA-N
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Description

N4-(4-chloro-2-methylphenyl)-2-chloroisonicotinamide is a chemical compound that belongs to the class of isonicotinamides It is characterized by the presence of a 4-chloro-2-methylphenyl group and a 2-chloroisonicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-chloro-2-methylphenyl)-2-chloroisonicotinamide typically involves the reaction of 4-chloro-2-methylphenylamine with 2-chloroisonicotinoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N4-(4-chloro-2-methylphenyl)-2-chloroisonicotinamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms in the compound can be replaced by nucleophiles, such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Major Products Formed

    Nucleophilic substitution: Products include substituted amides or thioamides.

    Oxidation: Products include N-oxides.

    Reduction: Products include amines.

Scientific Research Applications

N4-(4-chloro-2-methylphenyl)-2-chloroisonicotinamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with specific biological targets.

    Material Science: The compound is explored for its use in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It is used as a probe to study enzyme interactions and to elucidate biochemical pathways.

    Industrial Applications: The compound is utilized in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N4-(4-chloro-2-methylphenyl)-2-chloroisonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate signaling pathways by interacting with receptors on the cell surface, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N4-(4-chloro-2-methylphenyl)-2-chloronicotinamide
  • N4-(4-chloro-2-methylphenyl)-2-chlorobenzamide
  • N4-(4-chloro-2-methylphenyl)-2-chloropyridine

Uniqueness

N4-(4-chloro-2-methylphenyl)-2-chloroisonicotinamide is unique due to its specific substitution pattern and the presence of both chloro and methyl groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-N-(4-chloro-2-methylphenyl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O/c1-8-6-10(14)2-3-11(8)17-13(18)9-4-5-16-12(15)7-9/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNLCYXASKTZBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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